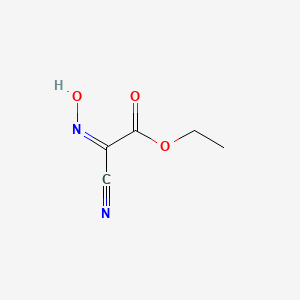

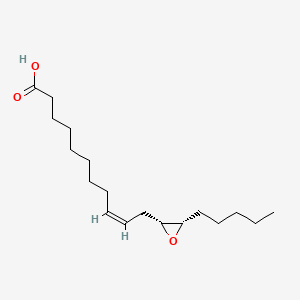

Ethyl 2-cyano-2-(hydroxyimino)acetate

Übersicht

Beschreibung

Synthesis Analysis

Ethyl 2-cyano-2-(hydroxyimino)acetate has been utilized in the synthesis of hydroxamic acids and ureas from carboxylic acids through a process mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate (4-NBsOXY), showcasing its utility in Lossen rearrangement. This method achieves good yields without racemization under milder conditions and is environmentally friendly due to the recyclability of byproducts (Thalluri et al., 2014).

Molecular Structure Analysis

The structural determination and theoretical analysis of Ethyl 2-cyano-3-alkoxypent-2-enoates, synthesized via Ru-mediated coupling reactions, provide insights into the molecular structure of related compounds. X-ray crystallography and density functional theory calculations have elucidated the solid-state structure and conformation of these molecules, revealing steric hindrance and structural distortion associated with tetrasubstituted alkene moieties (Seino et al., 2017).

Chemical Reactions and Properties

An unexpected involvement of a cleaved product of ethyl 2-cyano-2-(hydroxyimino)acetate in promoting the synthesis of nitriles from aldoximes highlights the compound's reactivity and potential in organic synthesis. This finding emphasizes the compound's efficiency in facilitating reactions under ambient and milder conditions with excellent yields (Dev et al., 2013).

Physical Properties Analysis

The crystal structure of ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate has been determined, providing valuable information on the physical properties of such compounds. The analysis showed that the 1,3-dithiane ring adopts a twist-boat conformation, and molecules stack in layers, indicating no significant intermolecular interactions (Boukhedena et al., 2018).

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Ethyl 2-cyano-2-(hydroxyimino)acetate, also known as Oxyma, plays a significant role in peptide synthesis. Its efficiency in forming peptide bonds, particularly in acylation chemistry, is highlighted in various studies. Oxyma-derived reagents are compared favorably against standard reagents in the field for their distinct applications in peptide, amide, and ester bond formation (Subirós‐Funosas et al., 2014). Additionally, Oxyma is noted for its low-epimerization in peptide bond formation, providing an advantage in synthesizing specific peptide sequences with high fidelity (Subirós‐Funosas, El‐Faham, & Albericio, 2014).

pH Modulatory Agent

Oxyma is also utilized as a pH modulatory agent in peptide chemistry. It is effective in preventing base-driven side reactions, such as aspartimide/piperidide formation and Pro-based overcoupling. Its performance is compared with other additives like HOBt and HOAt, particularly in relation to its buffering capacity and compatibility with various resins (Subirós‐Funosas, El‐Faham, & Albericio, 2012).

Alternative to Benzotriazole-based Additives

Oxyma is an efficient alternative to benzotriazole-based additives, such as HOBt and HOAt, in peptide synthesis. It offers a lower risk of explosion while maintaining a high capacity to inhibit racemization and ensuring efficient coupling efficiency. This makes it a safer and equally effective choice in both automated and manual synthesis of peptides (Subirós‐Funosas et al., 2009).

Synthesis of Hydroxamic Acids and Ureas

Oxyma is involved in the Lossen rearrangement, particularly in the synthesis of hydroxamic acids and ureas from carboxylic acids. It offers a racemization-free method under mild conditions, demonstrating compatibility with various protecting groups, making it an environmentally friendly and cost-effective method (Thalluri, Manne, Dev, & Mandal, 2014).

Microwave-assisted Synthesis

The application of Oxyma in microwave-assisted synthesis shows promise, especially in the synthesis of peptaibols. It aids in overcoming steric hindrance, thus reducing synthesis time and cost. This method shows the versatility of Oxyma in different synthesis conditions (Salah & Inguimbert, 2014).

Coupling Reagent in Solid-Phase Peptide Synthesis

OxymaPure, a derivative of Oxyma, is extensively used in solid-phase peptide synthesis. It is known for its ability to suppress racemization and enhance coupling efficiency during amide bond formation. Its derivatives have seen widespread application in both solid- and solution-phase peptide chemistry (Manne, de la Torre, El‐Faham, & Albericio, 2020).

Wirkmechanismus

Safety and Hazards

When handling Ethyl 2-cyano-2-(hydroxyimino)acetate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Ethyl 2-cyano-2-(hydroxyimino)acetate has been tested as a potential replacement for benzotriazole derivatives used in peptide synthesis . It exhibits a markedly slowed thermal decomposition on heating compared to the benzotriazole derivatives . It is recommended to keep the temperature below 74°C to conserve calorimetric parameters, although experiments in solution have been safely conducted under microwave irradiation and at temperatures above 80°C .

Eigenschaften

IUPAC Name |

ethyl (2Z)-2-cyano-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3/b7-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFXLZAXGXOXAP-DAXSKMNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-cyano-2-(hydroxyimino)acetate | |

CAS RN |

56503-39-0, 3849-21-6 | |

| Record name | Ethyl (E)-cyano(hydroxyimino)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056503390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3849-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3849-21-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl cyano(hydroxyimino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (E)-cyano(hydroxyimino)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5,7-Diphenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-propanol](/img/structure/B1234843.png)

![[(5E,11E)-3-acetyloxytrideca-5,11-dien-7,9-diynyl] acetate](/img/structure/B1234857.png)